Di-tert-butyl ether

概述

描述

准备方法

Synthetic Routes and Reaction Conditions: Di-tert-butyl ether can be synthesized by reacting a tert-butyl halide, such as tert-butyl chloride, with very dry silver carbonate. This reaction is carried out by continuous stirring in diethyl ether at room temperature for 24 hours . Pentane can also be used as a solvent in this reaction .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its limited commercial applications. the synthesis method involving tert-butyl halide and silver carbonate can be scaled up for industrial purposes.

化学反应分析

Types of Reactions: Di-tert-butyl ether undergoes several types of chemical reactions, including:

Acidic Cleavage: The most common reaction of ethers is the cleavage of the C–O bond using strong acids.

Oxidation: In the presence of oxygen, this compound can be oxidized to form peroxides or hydroperoxides.

Common Reagents and Conditions:

Acidic Cleavage: Aqueous solutions of hydrobromic acid (HBr) or hydroiodic acid (HI) are commonly used to cleave ethers into alcohol and alkyl halide products.

Oxidation: Exposure to oxygen can lead to the formation of peroxides or hydroperoxides.

Major Products Formed:

科学研究应用

Atmospheric Chemistry

Di-tert-butyl ether has garnered attention for its role in atmospheric chemistry, particularly as a fuel additive. It is studied for its degradation mechanisms in the atmosphere, primarily through reactions with hydroxyl radicals.

Key Findings:

- Kinetics of Degradation: The reaction kinetics of this compound with chlorine atoms, hydroxyl radicals, and nitrate radicals have been quantified using Fourier-transform infrared spectroscopy. This research provides insights into the atmospheric behavior of this compound and similar ethers like methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE) .

- Environmental Impact: The atmospheric oxidation processes of this compound contribute to understanding the environmental implications of using ethers as fuel additives. Studies indicate that the reactivity of this compound is consistent with other ethers, suggesting similar environmental effects .

Organic Synthesis

This compound is widely used as a solvent and reagent in organic synthesis due to its favorable properties. It serves as a tert-butylation agent for alcohols and carboxylic acids.

Case Studies:

- Tert-Butylation Reactions: Research has demonstrated that this compound can effectively convert various alcohols into their corresponding tert-butyl ethers. For instance, the treatment of decanol with this compound in the presence of triflic anhydride yielded tert-butyl ethers in high yields (up to 94%) .

- Synthesis of Complex Molecules: this compound facilitates the synthesis of complex organic molecules, including peptides and pharmaceuticals. Its use as a protecting group in peptide synthesis has been highlighted, showcasing its versatility in organic chemistry .

Peptide Synthesis

In peptide synthesis protocols, this compound is utilized for its low flammability and stability compared to other solvents. It is particularly useful in solid-phase peptide synthesis.

Applications:

- Precipitation Agent: this compound is employed as a precipitation agent during peptide synthesis, enabling the purification of peptides without forming hazardous peroxides .

- Efficiency in Synthesis: The compound has been noted for enhancing the efficiency of various synthetic methodologies, contributing to higher yields and purities in peptide products .

作用机制

The mechanism of action for di-tert-butyl ether primarily involves its role as a solvent and its reactivity in acidic cleavage reactions. In acidic cleavage, the ether oxygen is protonated, forming a good leaving group that can be eliminated through S_N2, S_N1, or E1 mechanisms . The resulting carbocation can be stabilized by undergoing elimination .

相似化合物的比较

Methyl tert-butyl ether: Another tertiary ether used as a gasoline additive.

Diethyl ether: A common laboratory solvent with similar ether functionality.

Diisopropyl ether: Used as a solvent and in various chemical reactions.

Uniqueness: Di-tert-butyl ether is unique due to its structure as a di-tertiary ether, which makes it less prone to certain reactions compared to other ethers. Its stability and specific reactivity in acidic cleavage reactions distinguish it from other similar compounds .

生物活性

Di-tert-butyl ether (DTBE) is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Overview of this compound

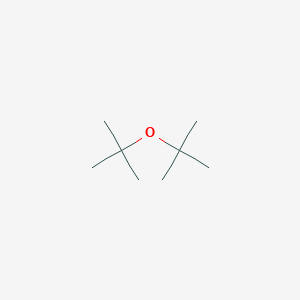

This compound is a colorless liquid with the chemical formula . It is primarily used as a solvent in organic synthesis and analytical chemistry due to its ability to dissolve various organic compounds. Its structure consists of two tert-butyl groups attached to an ether oxygen, contributing to its unique properties.

Antioxidant Properties

Recent studies have highlighted the antioxidant potential of DTBE and its derivatives. For instance, compounds derived from 2,6-di-tert-butylphenol exhibit significant antioxidant activity. These compounds can scavenge free radicals and inhibit lipid peroxidation, thereby protecting cellular components from oxidative damage .

Table 1: Antioxidant Activity of Di-tert-butyl Derivatives

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 2,6-Di-tert-butylphenol | 25 | Free radical scavenging |

| This compound | 30 | Inhibition of lipid peroxidation |

Antiproliferative Effects

Research has shown that DTBE exhibits antiproliferative effects on various cancer cell lines. In vitro studies demonstrated that DTBE and its derivatives can inhibit the growth of breast cancer cells (MCF-7) and colon cancer cells (HCT-116). The mechanism appears to involve cell cycle arrest at the G2/M phase, which is crucial for preventing cancer cell proliferation .

Table 2: Antiproliferative Activity of this compound

| Cell Line | IC50 (µM) | Effect on Cell Cycle |

|---|---|---|

| MCF-7 | 40 | G2/M phase arrest |

| HCT-116 | 35 | G2/M phase arrest |

| A-549 | 45 | G1 phase arrest |

Case Studies

- Study on Breast Cancer Cells : A study evaluated the effects of DTBE on MCF-7 cells over 72 hours. Results indicated a significant reduction in cell viability at concentrations above 30 µM, with apoptosis being induced as evidenced by increased caspase-3 activity .

- Colon Cancer Research : In another investigation, DTBE was tested against HCT-116 cells, showing an IC50 value of 35 µM. Flow cytometry analysis revealed that treatment with DTBE led to substantial cell cycle arrest at the G2/M transition, suggesting potential as a chemotherapeutic agent .

The biological activity of DTBE is attributed to several mechanisms:

- Antioxidant Mechanism : The presence of tert-butyl groups enhances electron donation capabilities, allowing DTBE to neutralize free radicals effectively.

- Cell Cycle Regulation : DTBE disrupts normal cell cycle progression by interfering with microtubule dynamics, which are essential for mitosis.

常见问题

Basic Research Questions

Q. What are the primary laboratory synthesis methods for Di-tert-butyl ether, and why is Williamson synthesis ineffective for its preparation?

- Methodological Answer : this compound is synthesized via reaction of tert-butyl halides (e.g., tert-butyl chloride) with dry silver carbonate in solvents like diethyl ether or pentane under continuous stirring for ~24 hours . The Williamson method fails due to steric hindrance from bulky tert-butyl groups, favoring elimination (producing isobutylene and tert-butanol) over nucleophilic substitution . Researchers must prioritize inert reaction conditions and avoid aqueous media to minimize side reactions.

Q. Which physical properties of this compound are critical for its use as a solvent in organic extractions?

- Key Properties :

- Low density (0.7642 g/cm³ at 20°C) : Facilitates layer separation in liquid-liquid extractions.

- High vapor pressure (3730 Pa at 22°C) : Requires careful handling in ventilated environments to avoid inhalation risks.

- Non-peroxide-forming stability : Unlike diethyl ether, it resists auto-oxidation, enabling long-term storage without peroxide inhibitors .

- Researchers should calibrate equipment for density-driven phase separation and monitor solvent volatility during reflux.

Q. What safety protocols are essential when handling this compound in laboratory settings?

- PPE Requirements :

- Gloves : Use chemically resistant gloves (e.g., nitrile) compliant with EN 374 standards; inspect for defects pre-use .

- Body protection : Flame-retardant lab coats and closed systems to prevent vapor exposure .

- Emergency Measures :

- For inhalation: Move to fresh air; administer artificial respiration if needed.

- For skin/eye contact: Rinse with water for ≥15 minutes; seek medical attention .

- Storage must avoid light, strong acids, and oxidizers to prevent decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?

- Analytical Approach :

- Control variables : Compare solvent purity (e.g., anhydrous vs. trace-water diethyl ether), stirring efficiency, and halide reactivity (Cl vs. Br).

- Quantitative analysis : Use gas chromatography (GC) to quantify isobutylene byproducts, which indicate elimination dominance .

- Literature Cross-Validation : Replicate methods from Erickson & Ashton (1941) and Masada et al. (1978) to identify protocol-specific yield discrepancies .

Q. What spectroscopic techniques are optimal for characterizing this compound and its impurities?

- Recommended Methods :

- NMR : ¹H NMR to confirm absence of tert-butanol (δ 1.2 ppm for -OH) and isobutylene (olefinic protons at δ 4.6–5.0 ppm).

- FT-IR : Detect carbonyl impurities (e.g., from silver carbonate degradation) via C=O stretches (~1700 cm⁻¹).

- Mass Spectrometry : Identify low-abundance contaminants using high-resolution MS with electron ionization .

- Calibrate instruments with pure standards to enhance detection limits.

Q. How can researchers address the lack of ecological toxicity data for this compound in environmental fate studies?

- Proposed Framework :

- Bioaccumulation modeling : Apply QSAR (Quantitative Structure-Activity Relationship) models using log P (octanol-water partition coefficient) from experimental data (estimated log P = 2.1) .

- Microcosm experiments : Simulate soil mobility and biodegradation using OECD 307 guidelines, monitoring ether persistence via GC-MS .

- Collaborate with institutions like the LTER Network to access long-term ecological datasets for analogous ethers .

Q. What experimental strategies mitigate side reactions during this compound synthesis?

- Optimization Strategies :

- Solvent selection : Use pentane instead of diethyl ether to reduce nucleophilic competition.

- Catalyst alternatives : Test silver oxide (Ag₂O) for improved halide displacement efficiency.

- Temperature control : Maintain reactions at 0–5°C to suppress exothermic elimination pathways .

- Document side products systematically to refine reaction kinetics.

Q. Data Analysis & Validation

Q. How should researchers validate the purity of this compound for sensitive applications like organometallic reactions?

- Validation Protocol :

Karl Fischer titration : Ensure water content <50 ppm.

GC-FID : Purity ≥99.5% with no detectable tert-butanol or halide residues.

Peroxide test strips : Confirm absence of peroxides despite its stability .

- Pre-treat solvent with molecular sieves (3Å) for moisture-sensitive reactions.

Q. What statistical methods are suitable for analyzing thermal decomposition data of this compound?

- Thermochemical Analysis :

属性

IUPAC Name |

2-methyl-2-[(2-methylpropan-2-yl)oxy]propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O/c1-7(2,3)9-8(4,5)6/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQEFLFZSWDEAIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80210645 | |

| Record name | Di-tert-butyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6163-66-2 | |

| Record name | tert-Butyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6163-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di-tert-butyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006163662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Di-tert-butyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di-tert-butyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DI-TERT-BUTYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3A9UPP65H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。